molecular formula C13H13F2N3O2S B5906886 4-CYCLOPROPYL-5-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

4-CYCLOPROPYL-5-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B5906886
M. Wt: 313.33 g/mol
InChI Key: HXCMXYGMODKWJP-UHFFFAOYSA-N
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Description

4-CYCLOPROPYL-5-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluoromethoxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CYCLOPROPYL-5-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:

    Controlled Reaction Conditions: Maintaining specific temperatures and reaction times to ensure high yield and purity.

    Purification: Utilizing techniques such as recrystallization and chromatography to purify the final product.

    Safety Measures: Implementing safety protocols to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-CYCLOPROPYL-5-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under mild conditions.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Thiol Derivatives: Produced via reduction reactions.

    Substituted Triazoles: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

4-CYCLOPROPYL-5-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-CYCLOPROPYL-5-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in key biological pathways.

    Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CYCLOPROPYL-5-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of a triazole ring with cyclopropyl and difluoromethoxy groups, which imparts distinct chemical properties and biological activities compared to similar compounds.

Properties

IUPAC Name

4-cyclopropyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O2S/c1-19-10-6-7(2-5-9(10)20-12(14)15)11-16-17-13(21)18(11)8-3-4-8/h2,5-6,8,12H,3-4H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCMXYGMODKWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NNC(=S)N2C3CC3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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